4-Piperidineacetic acid, alpha-amino-, (alphar)-
Overview
Description
4-Piperidineacetic acid, alpha-amino-, (alphar)- is a compound that features a six-membered piperidine ring with an acetic acid and an alpha-amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidineacetic acid, alpha-amino-, (alphar)- typically involves the enantiospecific synthesis from alpha-amino acids. One common method includes the alpha-amination of aldehydes followed by reductive amination and cyclization . This process often employs dibenzyl azodicarboxylate (DBAD) as a reagent.
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidineacetic acid, alpha-amino-, (alphar)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Piperidineacetic acid, alpha-amino-, (alphar)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Piperidineacetic acid, alpha-amino-, (alphar)- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzyme activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group at the fourth position.
Piperidine-4-carboxamide: Contains an amide group instead of an amino group.
Uniqueness: 4-Piperidineacetic acid, alpha-amino-, (alphar)- is unique due to its combination of an alpha-amino group and an acetic acid moiety, which provides distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
(2R)-2-amino-2-piperidin-4-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMWKNUAAAAUED-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471388 | |
Record name | 4-PIPERIDINEACETIC ACID, ALPHA-AMINO-, (ALPHAR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459166-02-0 | |
Record name | 4-PIPERIDINEACETIC ACID, ALPHA-AMINO-, (ALPHAR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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